1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-
Brand Name: Vulcanchem
CAS No.: 123148-90-3
VCID: VC0058549
InChI: InChI=1S/C10H13BrN4O3/c11-7-1-15(5-18-6(2-16)3-17)10-8(7)9(12)13-4-14-10/h1,4,6,16-17H,2-3,5H2,(H2,12,13,14)
SMILES: C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)Br
Molecular Formula: C10H13BrN4O3
Molecular Weight: 317.14 g/mol

1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-

CAS No.: 123148-90-3

Main Products

VCID: VC0058549

Molecular Formula: C10H13BrN4O3

Molecular Weight: 317.14 g/mol

1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- - 123148-90-3

CAS No. 123148-90-3
Product Name 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-
Molecular Formula C10H13BrN4O3
Molecular Weight 317.14 g/mol
IUPAC Name 2-[(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]propane-1,3-diol
Standard InChI InChI=1S/C10H13BrN4O3/c11-7-1-15(5-18-6(2-16)3-17)10-8(7)9(12)13-4-14-10/h1,4,6,16-17H,2-3,5H2,(H2,12,13,14)
Standard InChIKey QTMAZYGAVHCKKX-UHFFFAOYSA-N
SMILES C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)Br
Canonical SMILES C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)Br
Synonyms compound 183
PubChem Compound 129905
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator